CCT3833

paradox-breaking KRAS-mutant ERK hyperactivation

CCT3833 (also known as BAL3833, TBAP-001; CAS 1777832-90-2) is a type II, orally bioavailable small-molecule kinase inhibitor that simultaneously targets pan-RAF kinases (V600EBRAF IC50 = 34 nM; CRAF IC50 = 33 nM) and SRC family kinases (SRC IC50 = 27 nM; LCK IC50 = 19 nM), engaging the inactive DFG-out conformation of both kinase families. Developed through a collaboration led by The Institute of Cancer Research (ICR) and Cancer Research UK, CCT3833 is protected under patent WO2015075483A1 and has been evaluated in a Phase I clinical trial (NCT02437227) for advanced solid tumors including BRAF-mutant and BRAF inhibitor-resistant metastatic melanoma.

Molecular Formula
Molecular Weight
Cat. No. B1192473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT3833
SynonymsBAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT3833 (BAL3833) Procurement Guide: A Paradox-Breaking panRAF/SRC Dual Inhibitor for KRAS-Mutant Oncology Research


CCT3833 (also known as BAL3833, TBAP-001; CAS 1777832-90-2) is a type II, orally bioavailable small-molecule kinase inhibitor that simultaneously targets pan-RAF kinases (V600EBRAF IC50 = 34 nM; CRAF IC50 = 33 nM) and SRC family kinases (SRC IC50 = 27 nM; LCK IC50 = 19 nM), engaging the inactive DFG-out conformation of both kinase families [1]. Developed through a collaboration led by The Institute of Cancer Research (ICR) and Cancer Research UK, CCT3833 is protected under patent WO2015075483A1 and has been evaluated in a Phase I clinical trial (NCT02437227) for advanced solid tumors including BRAF-mutant and BRAF inhibitor-resistant metastatic melanoma [2]. Its defining feature is a paradox-breaking mechanism: unlike BRAF V600E-selective inhibitors, CCT3833 does not induce paradoxical hyperactivation of the RAF/MEK/ERK pathway in KRAS-mutant cells, a critical failure mode of prior-generation RAF drugs [1].

Why CCT3833 Cannot Be Interchanged with Single-Target RAF, MEK, or Pan-RAF-Only Inhibitors


Attempting to replace CCT3833 with a BRAF V600E-selective inhibitor (e.g., vemurafenib, dabrafenib, PLX4720) in KRAS-mutant contexts is counterproductive: these agents provoke paradoxical hyperactivation of the RAF/MEK/ERK pathway through BRAF-CRAF dimerization, potentially accelerating tumor growth rather than suppressing it [1]. MEK inhibitors such as trametinib, while potent against ERK phosphorylation, fail to address SRC family kinase signaling—a parallel driver of proliferation, survival, and metastasis in KRAS-mutant PDAC, CRC, and NSCLC [1]. Pan-RAF inhibitors such as TAK-632 inhibit ERK phosphorylation but similarly do not engage SRC, and genetic or pharmacologic experiments demonstrate that both RAF and SRC must be inhibited simultaneously to achieve durable growth suppression and apoptosis induction; neither pathway blockade alone is sufficient [2]. CCT3833 is the only clinically evaluated agent that provides this essential dual RAF+SRC coverage within a single molecule, delivering intrinsic combination pharmacology that cannot be replicated by any single-mechanism RAF, MEK, or SRC monotherapy [1].

CCT3833 Quantitative Differentiation Evidence: Head-to-Head Data vs Closest RAF/MEK/SRC Comparators


Paradox-Breaking ERK Pathway Modulation: CCT3833 Avoids the RAF Inhibitor-Induced Hyperactivation That Plagues BRAF-Selective Drugs in KRAS-Mutant Cells

In KRAS-mutant cancer cells, BRAF V600E-selective inhibitors such as PLX4720 and dabrafenib induce paradoxical hyperactivation of ERK phosphorylation (ppERK) through drug-induced BRAF-CRAF dimerization, a well-characterized on-target toxicity that limits their utility in RAS-mutant tumors. CCT3833, by binding to the DFG-out inactive conformation of both BRAF and CRAF, does not induce this paradoxical ERK activation. In HCT-116, SW620, A549, MIA-PaCa2, and Calu-1 KRAS-mutant cells, PLX4720 (1 µM) consistently increased ppERK levels above baseline, whereas CCT3833 (1 µM) suppressed ppERK. Furthermore, sorafenib and TAK-632 inhibited ppERK but were less potent than CCT3833 in doing so [1]. This paradox-breaking property is a binary differentiation: BRAF-selective inhibitors are mechanistically contraindicated for KRAS-mutant indications, whereas CCT3833 is specifically designed to avoid this failure mode [2].

paradox-breaking KRAS-mutant ERK hyperactivation RAF dimerization BRAF inhibitor resistance

Unique Dual ppERK/ppSFK Target Engagement: CCT3833 Is the Only Agent That Simultaneously Suppresses Both RAF-ERK and SRC-Family Kinase Signaling in KRAS-Mutant Cells

All comparator agents fail to engage one of the two critical signaling nodes in KRAS-mutant cells. PLX4720, sorafenib, and TAK-632 do not inhibit ppSFK at all. Trametinib strongly suppresses ppERK (more potently than CCT3833) but fails entirely to inhibit ppSFK. Only CCT3833 achieves simultaneous, potent inhibition of both ppERK and ppSFK in a single agent [1]. The necessity of this dual target engagement is confirmed by add-back experiments: combining the pan-RAF inhibitor TAK-632 with the SRC inhibitor saracatinib (or bosutinib) recapitulates the signaling and phenotypic effects of CCT3833 alone, whereas neither single agent is sufficient [2].

dual RAF/SRC inhibition target engagement phospho-ERK phospho-SFK SRC-family kinase KRAS-mutant signaling

Complete Abrogation of Long-Term Clonogenic Growth: CCT3833 Is the Only Agent That Fully Eradicates Colony Formation in KRAS-Mutant Cancer Cell Lines

In 9–12 day long-term clonogenic proliferation assays across four KRAS-mutant cell lines (HCT-116 CRC, SW620 CRC, A549 NSCLC, MIA-PaCa2 PDAC), only CCT3833 completely abrogated colony formation. Colonies remained clearly evident with all comparator treatments: PLX4720, sorafenib, TAK-632 (all at 1 µM), and trametinib (at 20 nM, its maximum tolerated patient plasma concentration) [1]. Notably, trametinib was more potent than CCT3833 in short-term proliferation assays yet failed to prevent colony outgrowth in long-term assays, illustrating that sustained growth suppression requires the dual RAF+SRC coverage unique to CCT3833 [2]. CCT3833 was also the only agent to induce significant caspase-3/7 activation, confirming apoptosis induction as the mechanism underlying complete colony ablation [1].

clonogenic assay long-term proliferation colony formation KRAS-mutant PDAC CRC NSCLC apoptosis

Cellular Potency Advantage Despite Lower Biochemical BRAF Affinity: Why Enzyme IC50 Alone Is a Misleading Selection Criterion for KRAS-Mutant Models

In cell-free enzyme assays, CCT3833 is a less potent BRAF inhibitor than its comparators: V600EBRAF IC50 = 34 nM for CCT3833 vs ~2.4 nM for TAK-632, ~13 nM for PLX4720, and sub-nanomolar for dabrafenib [1]. However, in cellular growth inhibition assays using KRAS-mutant lines (HCT-116, SW620, A549, MIA-PaCa2, Calu-1), CCT3833 is more potent than all RAF-pathway inhibitors tested, with only the MEK inhibitor trametinib exhibiting greater potency [1]. This cellular-to-biochemical potency inversion—where a biochemically weaker RAF inhibitor outperforms biochemically stronger RAF inhibitors in cells—is a direct functional consequence of CCT3833's dual RAF+SRC mechanism, which provides broader signaling blockade than RAF inhibition alone [1]. TAK-632, despite its picomolar-to-low-nanomolar biochemical RAF potency, does not inhibit SRC and consequently fails to match CCT3833's cellular efficacy [2].

enzyme IC50 vs cellular GI50 biochemical vs cellular potency TAK-632 PLX4720 dabrafenib kinase selectivity

In Vivo Oral Bioavailability and Multi-Model Tumor Regression: CCT3833 Achieves Therapeutic Plasma Concentrations and Drives Regression Across PDAC, CRC, and NSCLC Xenografts

CCT3833 demonstrates good oral bioavailability in mice: administration at 10 mg/kg p.o. yielded plasma concentrations of ~1 µM at the 18h time point, substantially above the GI50 for target KRAS-mutant cancer cells [1]. At 40 mg/kg p.o. qd—a well-tolerated dose—CCT3833 produced significant tumor growth inhibition and tumor regression in four independent in vivo models: KPC allografts (KRAS-mutant PDAC, p ≤ 0.05 on day 23), a human KRAS-mutant PDAC patient-derived xenograft (PDX, p ≤ 0.05 on day 15), SW620 CRC xenografts (p ≤ 0.05 on day 15), and A549 NSCLC xenografts (p ≤ 0.05 on day 28) [2]. Pharmacodynamic biomarker analysis confirmed that CCT3833 engaged both the ERK and SFK pathways in tumor tissue, suppressing ppERK and ppSFK at the 40 mg/kg dose across all models [2]. The compound did not accumulate with repeated daily dosing [1].

oral bioavailability pharmacokinetics xenograft tumor regression PDAC PDX CRC NSCLC allograft

Clinical Proof-of-Concept: CCT3833 Achieves >10-Month Progression-Free Survival in Pazopanib-Refractory G12V KRAS Spindle Cell Sarcoma

In the Phase I dose-escalation trial (NCT02437227), a patient with metastatic G12V KRAS spindle cell sarcoma—who had previously progressed on the multikinase inhibitor pazopanib within 12 weeks and was ineligible for doxorubicin chemotherapy—was enrolled at the lead-in dose of 75 mg CCT3833 once daily [1]. In stark contrast to the rapid progression seen with pazopanib, the patient achieved stable disease followed by an unconfirmed partial response (per RECIST 1.1) after eight 28-day cycles of CCT3833, with a 30% reduction in target lesion sum at nadir (cycle 8) [2]. Progression-free survival exceeded 10 months, with disease progression confirmed only at cycle 11 [2]. This was the only unconfirmed partial response observed on the trial, and the patient had exhausted all standard treatment options prior to CCT3833 [1]. While this represents N-of-1 clinical evidence from dose escalation, it provides the only existing human validation that dual RAF+SRC kinase inhibition can translate into clinically meaningful disease control in KRAS-mutant tumors resistant to multikinase therapy [3].

Phase I clinical trial progression-free survival KRAS G12V spindle cell sarcoma pazopanib failure RECIST response NCT02437227

Optimal Research Application Scenarios for CCT3833 Based on Quantitative Differentiation Evidence


KRAS-Mutant PDAC, CRC, and NSCLC Preclinical Research Requiring Paradox-Free RAF Pathway Inhibition

For laboratories studying KRAS-mutant pancreatic, colorectal, or non-small-cell lung cancer models, CCT3833 is the only commercially available tool compound that simultaneously inhibits RAF and SRC family kinases without inducing paradoxical ERK pathway activation. Unlike BRAF V600E-selective inhibitors (PLX4720, dabrafenib, vemurafenib), which are mechanistically contraindicated in KRAS-mutant contexts, CCT3833 has been explicitly validated across a panel of KRAS-mutant PDAC, CRC, and NSCLC cell lines with demonstrated GI50 values below achievable plasma concentrations [1]. Researchers can use clinically relevant dosing regimens (1 µM in vitro; 40 mg/kg p.o. in vivo) with confidence that the compound engages both ppERK and ppSFK pathways in tumor tissue, as confirmed by pharmacodynamic biomarker data from xenograft studies [1].

BRAF Inhibitor-Resistant Melanoma Models: Overcoming Acquired Resistance to V600E-Selective Agents

CCT3833 has demonstrated preclinical activity in melanoma patient-derived xenografts (PDX) with intrinsic or acquired resistance to selective BRAF inhibitors [2]. The Phase I clinical trial (NCT02437227) was specifically designed with expansion cohorts for BRAF V600E-mutant melanoma patients who had progressed on prior BRAF inhibitor therapy, reflecting the compound's intended positioning in resistance settings [2]. For academic and industrial groups investigating BRAF inhibitor resistance mechanisms, CCT3833 offers a single-agent tool that addresses both RAF dimerization-mediated resistance (via pan-RAF DFG-out binding) and SRC-mediated bypass signaling—two major resistance pathways that single-target agents cannot simultaneously address [1].

KRAS-Mutant Sarcoma and Rare Tumor Translational Research

The unconfirmed partial response with >10-month PFS observed in a pazopanib-refractory G12V KRAS spindle cell sarcoma patient provides a clinical rationale for investigating CCT3833 in KRAS-mutant soft tissue sarcomas and other rare tumors where standard therapeutic options are exhausted [3]. This scenario is particularly relevant for translational research groups exploring basket trial concepts or investigator-initiated studies in KRAS-mutant rare cancers. The compound's dual RAF+SRC mechanism addresses both the MAPK pathway addiction driven by oncogenic KRAS and the SRC-mediated invasive/metastatic phenotype common in sarcomas [3].

Combination Strategy Research: Benchmark Tool for Dual RAF+SRC Pathway Inhibition

Genetic evidence from the CCT3833 characterization studies demonstrates that dual RAF+SRC pathway blockade is necessary and sufficient for KRAS-mutant cancer cell killing: neither TAK-632 (pan-RAF) nor saracatinib/bosutinib (SRC) alone recapitulates CCT3833's effects, but their combination does [1]. CCT3833 therefore serves as the validated single-agent benchmark for any research program investigating novel combination strategies targeting RAF and SRC in KRAS-mutant cancers. It provides a defined pharmacological standard against which new drug combinations or next-generation dual inhibitors can be quantitatively compared across signaling (ppERK/ppSFK), apoptosis (caspase-3/7), clonogenic survival, and in vivo tumor growth endpoints [1].

Quote Request

Request a Quote for CCT3833

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.